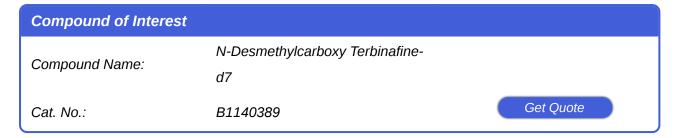


# Unveiling the Chemical Landscape of NDesmethylcarboxy Terbinafine-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of **N-Desmethylcarboxy Terbinafine-d7**, a key deuterated metabolite of the antifungal drug Terbinafine. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and metabolic studies.

## **Core Chemical and Physical Properties**

**N-Desmethylcarboxy Terbinafine-d7** is a stable isotope-labeled version of the N-desmethylcarboxy metabolite of Terbinafine. The incorporation of seven deuterium atoms provides a distinct mass signature, making it an invaluable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis.



Property	Value	Source
Molecular Formula	C20H14D7NO2	[1][2]
Molecular Weight	314.43 g/mol	[1][2]
CAS Number	1185238-58-7	[1][2][3]
Unlabelled CAS Number	99473-15-1	[3][4]
Appearance	Yellow Solid	[2]
Storage Conditions	2-8°C Refrigerator, Under Inert Atmosphere	[2]

## **Metabolic Pathway of Terbinafine**

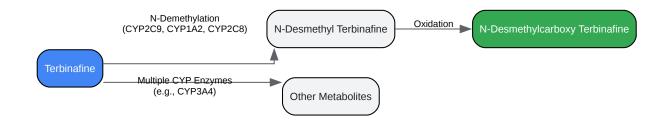
Terbinafine undergoes extensive metabolism in the liver, primarily mediated by a variety of cytochrome P450 (CYP) enzymes. The biotransformation of Terbinafine involves multiple pathways, including N-demethylation, deamination, alkyl side chain oxidation, and dihydrodiol formation.[5] N-Desmethylcarboxy Terbinafine is a product of these metabolic processes. The major CYP enzymes involved in the overall metabolism of terbinafine include CYP2C9, CYP1A2, and CYP3A4.[5] The N-demethylation pathway, a key step in the formation of related metabolites, is primarily mediated by CYP2C9, CYP2C8, and CYP1A2.[5]

The metabolic cascade of Terbinafine is complex, with multiple branching points and competing reactions. Understanding these pathways is crucial for predicting potential drug-drug interactions and elucidating the mechanisms of both therapeutic action and potential toxicity. The N-dealkylation pathways of terbinafine can lead to the formation of a reactive aldehyde, 6,6-dimethyl-2-hepten-4-ynal (TBF-A), which has been implicated in idiosyncratic drug-induced liver toxicity.[6][7]

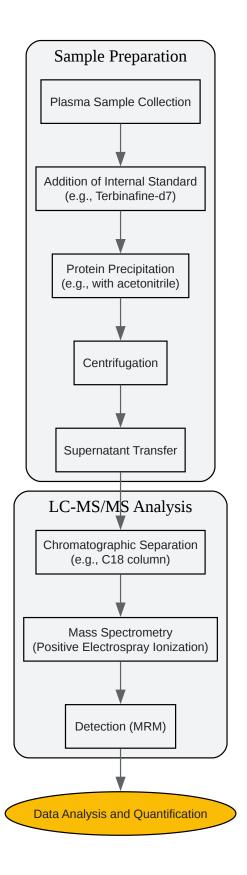
Below is a simplified representation of the initial metabolic steps of Terbinafine leading to the formation of its N-desmethyl and subsequent carboxy metabolites.

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